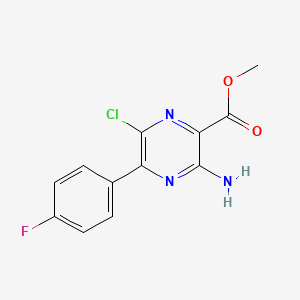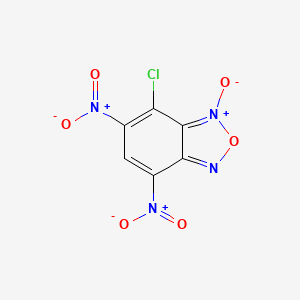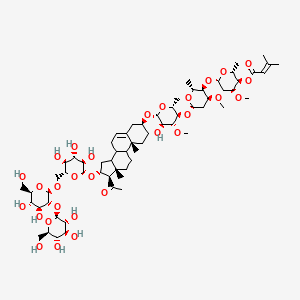![molecular formula C13H13Cl2FN4O B14082672 1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol](/img/structure/B14082672.png)
1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol is a complex organic compound that belongs to the class of pyridopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol typically involves multiple steps. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridopyrimidine core, is a key step . The reaction conditions often involve heating with specific reagents such as MeONa at reflux in BuOH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various functionalized pyridopyrimidines .
Aplicaciones Científicas De Investigación
1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
- 3-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
Uniqueness
1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol is unique due to its specific substitution pattern and the presence of the piperidinol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H13Cl2FN4O |
|---|---|
Peso molecular |
331.17 g/mol |
Nombre IUPAC |
1-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol |
InChI |
InChI=1S/C13H13Cl2FN4O/c1-13(21)3-2-4-20(6-13)11-7-5-17-10(14)8(16)9(7)18-12(15)19-11/h5,21H,2-4,6H2,1H3 |
Clave InChI |
KDHQVJZDQNGTHF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)C2=NC(=NC3=C(C(=NC=C32)Cl)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


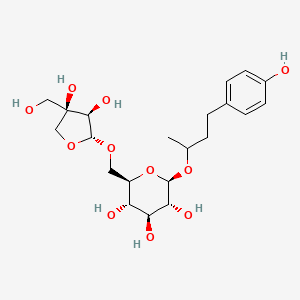
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
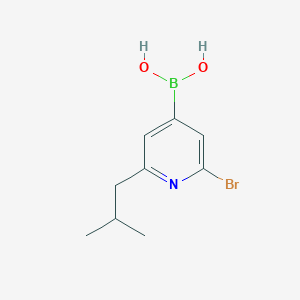


![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
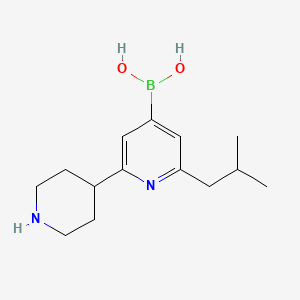

![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
